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Compound of Interest

(S)-2-Amino-2-(furan-3-yl)ethan-1-
Compound Name: |
o

cat. No.: B13606353

Executive Summary

CAS 372144-01-9, chemically identified as 1-(3-Pyridinyl)-2-hydroxyethylamine (or 2-amino-1-
(pyridin-3-yl)ethanol), is a high-value heterocyclic building block used extensively in medicinal
chemistry.[1] It serves as a critical pharmacophore scaffold in the synthesis of Beta-3
Adrenergic Receptor (

-AR) Agonists and specific kinase inhibitors.[1]

This guide provides a rigorous technical analysis of CAS 372144-01-9, moving beyond basic
identification to cover its mechanistic utility, synthetic pathways, and validated characterization
protocols.[1] By integrating the pyridine ring into the classic ethanolamine "linker" motif, this
compound offers distinct solubility and metabolic stability advantages over traditional phenyl-
based analogues, making it a staple in next-generation metabolic and urological drug
discovery.[1]

Chemical Identity & Physicochemical Profiling[1][3]
Core Identity Data
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Parameter

Specification

CAS Registry Number

372144-01-9

IUPAC Name

2-Amino-1-(pyridin-3-yl)ethan-1-ol

Synonyms

-Amino-3-pyridineethanol; 1-(3-Pyridyl)-2-
aminoethanol

Molecular Formula

Molecular Weight 138.17 g/mol

NC(CO)clcncccel (Note: Isomer specific) or
SMILES

OC(CN)clcncccl
InChl Key RTBSTLCUXKGLPI-UHFFFAQYSA-N

Physicochemical Properties

Understanding the physical behavior of CAS 372144-01-9 is prerequisite for successful

formulation and synthesis.[1]

e Appearance: Typically a viscous yellow oil or low-melting solid (hygroscopic).[1]

 Solubility: Highly soluble in polar protic solvents (Water, Methanol, Ethanol) due to the free

amine and hydroxyl groups. Sparingly soluble in non-polar solvents (Hexanes, Toluene).

 Acidity/Basicity (pKa):
o Pyridine Nitrogen: ~5.2 (Weakly basic)

o Primary Amine: ~9.5 (Moderately basic)

o Implication: In acidic HPLC mobile phases (pH < 3), the molecule will be dicationic,

significantly reducing retention on C18 columns.

Mechanistic Profiling: The Pharmacophore
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CAS 372144-01-9 is not merely a reagent; it is a bioisostere of the phenylethanolamine scaffold
found in endogenous catecholamines (norepinephrine).[1]

Structural Logic & Causality[1]
o Ethanolamine Linker: The 2-amino-1-hydroxy motif mimics the binding interactions of natural

-adrenergic ligands, engaging in critical hydrogen bonding with the receptor's serine
residues.[1]

» Pyridine Bioisostere: Replacing the phenyl ring (found in older drugs) with a pyridine ring
lowers the logP (lipophilicity) and introduces a hydrogen bond acceptor. This modification
often improves the metabolic stability of the final drug candidate by reducing susceptibility to
oxidative metabolism at the ring positions.

Pathway Visualization

The following diagram illustrates the role of CAS 372144-01-9 as a precursor in the synthesis

of

-AR agonists (e.g., Solabegron/Mirabegron analogs).
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Figure 1: Incorporation of CAS 372144-01-9 into Beta-3 Adrenergic Agonist scaffolds via
reductive amination.[1]

Analytical Characterization Framework

To ensure scientific integrity, the identity and purity of CAS 372144-01-9 must be validated
using a multi-modal approach.
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HPLC Method Development (Purity)

Challenge: The compound is highly polar and basic, leading to peak tailing on standard C18
columns.

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or
HILIC.[1]

o Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the pyridine
neutral, improving peak shape.

o Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 95% B over 15 minutes.
e Detection: UV at 260 nm (Pyridine

transition).

NMR Spectroscopy (ldentity)

e Solvent: DMSO-d6 or
[1]
» Key Signals (

NMR):

[¢]

8.5-8.6 ppm (2H, m):

-protons of the pyridine ring (closest to Nitrogen).

[¢]

7.7 ppm (1H, d): Proton at position 4.

[¢]

7.3 ppm (1H, dd): Proton at position 5.

[¢]

4.6 ppm (1H, dd): Chiral methine proton (

-OH).
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o 2.7-2.9 ppm (2H, m): Methylene protons (

-NH

).

Mass Spectrometry (MS)

« lonization: Electrospray lonization (ESI) in Positive Mode.
e Parent lon:

m/z.

e Fragmentation: Loss of water (

) or ammonia (

) is common in collision-induced dissociation (CID).[1]

Experimental Protocols: Synthesis & Handling
Synthesis Pathway (Henry Reaction Route)

The most robust synthesis of CAS 372144-01-9 involves the Henry reaction (nitroaldol)
followed by reduction.[1] This method is preferred for its scalability and atom economy.

Step-by-Step Protocol:
« Nitroaldol Condensation:
o React 3-Pyridinecarboxaldehyde with Nitromethane (

) using a base catalyst (e.g., NaOH or Ammonium Acetate).[1]

o Product: 1-(3-Pyridinyl)-2-nitroethanol (or the dehydrated nitroalkene).[1]
e Reduction:

o Hydrogenation of the nitro group to the primary amine using
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under
atmosphere (40 psi) or Lithium Aluminum Hydride (LiAIH
) in THF.

o Critical Control: Temperature must be kept < 0°C during LiAIH

addition to prevent side reactions.

Nitromethane Reduction
(Base Cat.) (H2/Pd-C or LiAIH4)

3-Pyridinecarboxaldehyde

Henry Reactio

Nitroalkene / Nitroethanol

Hydrogenation

CAS 372144-01-9

Click to download full resolution via product page

Figure 2: Synthetic route via Henry Reaction for high-yield production.[1]

Handling & Storage[1]

e Hygroscopicity: The compound absorbs atmospheric moisture, which can degrade the free
amine to a carbonate salt.

» Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
o Safety: Irritating to eyes and skin.[2] Use standard PPE.

Applications in Drug Discovery

Researchers utilize CAS 372144-01-9 primarily for:
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o Fragment-Based Drug Design (FBDD): Screening the pyridine-ethanolamine fragment
against kinase targets.[1]

» Chiral Resolution: The racemic mixture is often resolved using chiral acids (e.qg., Tartaric
acid) to isolate the (R)-enantiomer, which is typically the bioactive conformer for adrenergic
receptors.

o Linker Chemistry: Used to attach the pyridine "head" to larger lipophilic "tails" in the
synthesis of dual-action GPCR ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Characterization and Application
Guide: CAS 372144-01-9[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b13606353#cas-number-372144-01-9-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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